Einecs 282-908-9

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

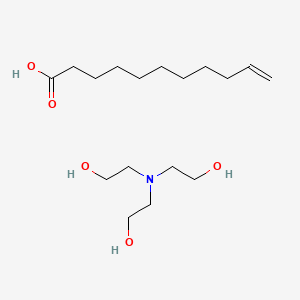

The preparation of undec-10-enoic acid, compound with 2,2’,2’‘-nitrilotriethanol (1:1), involves the reaction of undec-10-enoic acid with 2,2’,2’'-nitrilotriethanol in a 1:1 molar ratio . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include purification steps such as distillation or crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Undec-10-enoic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Undec-10-enoic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), has various scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of undec-10-enoic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to undec-10-enoic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), include:

Undec-10-enoic acid: The parent acid used in the synthesis of the compound.

2,2’,2’'-nitrilotriethanol: The amine component used in the synthesis.

Uniqueness

The uniqueness of undec-10-enoic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it valuable for various applications in research and industry.

Biological Activity

Einecs 282-908-9 , also known as 2,4,6-tris(1,1-dimethylethyl)-methylphenol , is a chemical compound that has garnered attention for its biological activity. This compound is primarily used in industrial applications, particularly as an antioxidant in plastics and rubber products. Understanding its biological activity is crucial for assessing its safety and potential health impacts.

Toxicological Profile

The biological activity of this compound has been characterized by various studies focusing on its toxicological effects. Key findings include:

- Reproductive Toxicity : Studies indicate that this compound may damage fertility and is suspected of causing developmental harm to the unborn child . This raises concerns regarding its use in consumer products that may be ingested or come into contact with humans.

- Aquatic Toxicity : The compound has been identified as very toxic to aquatic life, with long-lasting effects on ecosystems . This suggests that its environmental impact must be carefully managed, particularly in industrial settings where it may be released into waterways.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is known to act as an alkylating agent , which can lead to DNA damage and subsequent cellular toxicity. Alkylating agents are known for their role in cancer therapy but can also pose significant risks when used improperly.

Comparative Studies

A comparative study of alkylating agents highlighted the biological activities of compounds similar to this compound. The study found that such compounds can induce various forms of cellular stress and apoptosis in experimental models .

Data Table: Summary of Biological Effects

Case Study 1: Reproductive Toxicity Assessment

In a controlled study assessing reproductive toxicity, exposure to this compound resulted in significant adverse effects on fertility in rodent models. The study monitored mating success rates and offspring viability, concluding that the compound poses a risk during critical developmental windows.

Case Study 2: Environmental Impact Analysis

An environmental impact assessment evaluated the effects of this compound on local aquatic ecosystems. The study revealed that concentrations of the compound significantly reduced biodiversity in affected water bodies, emphasizing the need for regulatory measures to limit its release.

Research Findings

Recent research has focused on the need for stricter regulations concerning the use of this compound due to its potential health risks and environmental impacts. Regulatory bodies are urged to consider these findings when evaluating the safety profiles of chemicals used in consumer products.

Properties

CAS No. |

84471-25-0 |

|---|---|

Molecular Formula |

C17H35NO5 |

Molecular Weight |

333.5 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;undec-10-enoic acid |

InChI |

InChI=1S/C11H20O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11(12)13;8-4-1-7(2-5-9)3-6-10/h2H,1,3-10H2,(H,12,13);8-10H,1-6H2 |

InChI Key |

VFMQMKVIAHCZKP-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCC(=O)O.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.